Methyl 1,4-dibenzylpiperazine-2-carboxylate
Overview
Description
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms and a methyl ester group at the 2-position of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Methyl 1,4-dibenzylpiperazine-2-carboxylate is currently unknown . It’s worth noting that benzylpiperazine derivatives, which share a similar structure, have been found to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .
Pharmacokinetics
The compound’s impact on bioavailability is therefore unclear. The compound’s boiling point is 442°c at 760 mmhg, and it has a density of 113g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride to form 1,4-dibenzylpiperazine. This intermediate is then reacted with methyl chloroformate to introduce the methyl ester group at the 2-position. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent extraction and recrystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dibenzylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in the replacement of benzyl groups with other functional groups .
Scientific Research Applications
Methyl 1,4-dibenzylpiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the second benzyl group and the ester group.
1,4-Dibenzylpiperazine: Lacks the ester group at the 2-position.
Methyl 1-benzylpiperazine-2-carboxylate: Similar but has only one benzyl group.
Uniqueness
Methyl 1,4-dibenzylpiperazine-2-carboxylate is unique due to the presence of both benzyl groups and the methyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential biological activities .
Properties
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUXEJSBIDMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446224 | |
Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54969-33-4 | |
Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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